![molecular formula C11H19ClN2O B12327898 Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- is a chemical compound with the molecular formula C11H18N2O It is a derivative of hydrazine, characterized by the presence of a 5-(1,1-dimethylethyl)-2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of hydrazine with a suitable precursor that contains the 5-(1,1-dimethylethyl)-2-methoxyphenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives .
Applications De Recherche Scientifique
Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in studies involving the modification of biological molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine, (1,1-dimethylethyl)-: This compound is similar in structure but lacks the methoxyphenyl group.
Hydrazine, 1,1-dimethyl-: Another similar compound, differing in the presence of dimethyl groups instead of the 5-(1,1-dimethylethyl)-2-methoxyphenyl group
Propriétés
Formule moléculaire |
C11H19ClN2O |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
(5-tert-butyl-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-11(2,3)8-5-6-10(14-4)9(7-8)13-12;/h5-7,13H,12H2,1-4H3;1H |
Clé InChI |
LHZJFNXABCRTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
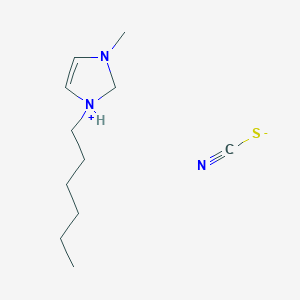
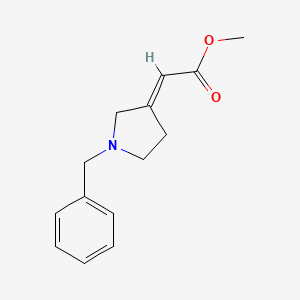
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
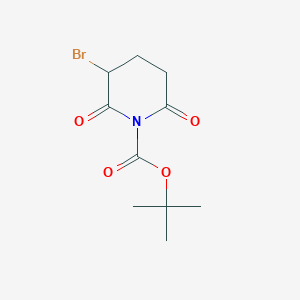
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)
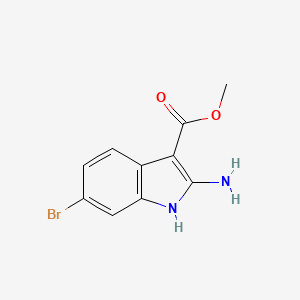
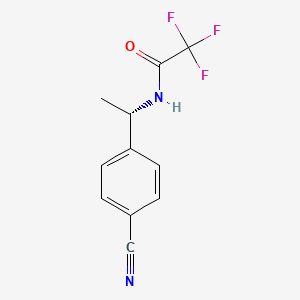
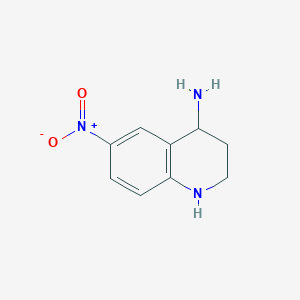

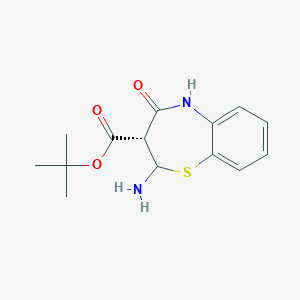
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

